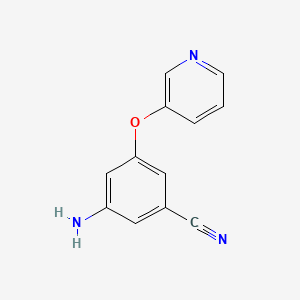
3-amino-5-pyridin-3-yloxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-pyridin-3-yloxybenzonitrile is a benzonitrile derivative characterized by a nitrile group at the benzonitrile core, with an amino (-NH₂) substituent at the 3-position and a pyridin-3-yloxy group at the 5-position. This compound’s structure combines electron-donating (amino) and electron-withdrawing (nitrile) moieties, creating a unique electronic profile that may influence its reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-pyridin-3-yloxybenzonitrile typically involves the reaction of 3-hydroxy-pyridine with 5-cyano-aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 3-hydroxy-pyridine is replaced by the aniline group. This reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-pyridin-3-yloxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the aniline group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline or pyridine derivatives.
Scientific Research Applications
3-amino-5-pyridin-3-yloxybenzonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-5-pyridin-3-yloxybenzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound can bind to the active site of the target protein, thereby blocking its activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-amino-5-pyridin-3-yloxybenzonitrile with analogous benzonitrile derivatives, focusing on substituent effects and structural variations.
Substituent Effects on Electronic and Binding Properties
Table 1: Substituent Comparison
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound contrasts with chloro substituents in compounds (e.g., 3-chloro-5-propoxyphenyl derivatives). This difference may modulate electronic effects, with the amino group enhancing solubility and H-bonding capacity, while chloro groups increase lipophilicity and steric hindrance .
- Heterocyclic Moieties: The pyridin-3-yloxy group in the target compound is less bulky than the pyrazolo-pyridine system in ’s compound. The latter’s fused-ring structure could enhance planar interactions but reduce metabolic stability .
- Ether Linkages: Compounds with alkoxy or methoxyethoxy substituents (e.g., and ) exhibit varied solubility profiles.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-amino-5-pyridin-3-yloxybenzonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-4-10(14)6-12(5-9)16-11-2-1-3-15-8-11/h1-6,8H,14H2 |
InChI Key |
LNVYBPTXUDUCOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















